molecular formula C11H16O2 B1294344 5-tert-Butyl-3-methylpyrocatechol CAS No. 2213-66-3

5-tert-Butyl-3-methylpyrocatechol

Cat. No.: B1294344
CAS No.: 2213-66-3
M. Wt: 180.24 g/mol
InChI Key: PMRGVXIRSTVLJS-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-methylpyrocatechol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116690. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Studies and Synthesis Applications

  • Electrochemical Oxidation and Spiropyrimidine Derivatives Synthesis : The electrochemical oxidation of 4-tert-butylcatechol (a related compound) has been studied for the synthesis of spiropyrimidine derivatives, indicating potential applications in electro-organic synthesis (Nematollahi & Goodarzi, 2001).

  • Oxidation and Ortho-benzoquinhydrone Derivative Formation : Electrochemical oxidation of 3,5-di-tert-butylcatechol, a similar compound, leads to the formation of ortho-benzoquinhydrone derivatives, suggesting applications in chemical synthesis and characterization of novel compounds (Nematollahi & Shayani-jam, 2006).

  • Benzoxazole Derivatives Synthesis via Electrochemical Method : An electrochemical method involving the oxidation of 3,5-di-tert-butylcatechol has been developed for synthesizing benzoxazole derivatives, highlighting a green and efficient synthesis pathway (Salehzadeh, Nematollahi & Hesari, 2013).

Antioxidant Properties and Bonding Studies

  • Hydrogen Bonding and Antioxidant Properties : Studies on 3,5-di-tert-butylcatechol, a compound similar to 5-tert-butyl-3-methylpyrocatechol, have provided insights into intramolecular hydrogen bonding and its impact on antioxidant properties, which could be relevant for understanding the behavior of similar compounds (Lucarini, Pedulli & Guerra, 2004).

  • Bond Dissociation Enthalpy Studies : Research focusing on the bond dissociation enthalpy of 3,5-di-tert-butylcatechol contributes to a deeper understanding of the strength and nature of chemical bonds in similar structures, which is crucial for various chemical and biochemical applications (Lucarini, Pedulli & Guerra, 2004).

Safety and Hazards

“5-tert-Butyl-3-methylpyrocatechol” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

5-tert-butyl-3-methylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,12-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRGVXIRSTVLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176655
Record name 5-tert-Butyl-3-methylpyrocatechol
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2213-66-3
Record name 5-(1,1-Dimethylethyl)-3-methyl-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2213-66-3
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Record name 5-tert-Butyl-3-methylpyrocatechol
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Record name 2213-66-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116690
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Record name 5-tert-Butyl-3-methylpyrocatechol
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Record name 5-tert-butyl-3-methylpyrocatechol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.972
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Synthesis routes and methods

Procedure details

A 1000 mL three neck flask equipped with stirrer, condenser and thermometer is charged with 3-methylcatechol (25.0 g, 0.20 mole), tert-butanol (38.0 mL, 0.40 mole) and 500 mL of heptane; followed by addition of sulfuric acid (98%, 20 g) slowly. The mixture is heated to 80° C. for 6 hrs until gas chromatography (GC) indicates the completion of the reaction. The solvent is removed in vacuo, and the residue is dissolved in CH2Cl2 and washed with water, NaHCO3 (aq.), brine and dried (Na2SO4). Filtration and concentration yield 5-tert-butyl-3-methylcatechol (36 g, 84%). 1H NMR: 6.79 (s, 1H), 6.75 (s, 1H), 5.01 (br, 1H), 2.29 (s, 3H), 1.29 (s, 9H).
[Compound]
Name
three
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 5-tert-butyl-3-methylcatechol (BMC) in the context of these research papers?

A: The research papers primarily focus on using BMC as a precursor for synthesizing 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate (BMPD). [, , ] BMPD serves as an internal electron donor in the preparation of solid procatalyst compositions, which are crucial for polymer production. []

Q2: Can you describe the synthetic route for preparing BMPD from BMC as detailed in the research?

A: The synthesis involves reacting BMC with triethylamine and a benzoyl chloride in the presence of a water-insoluble solvent (such as toluene, ethyl acetate, or chlorobenzene). [, ] This reaction yields the liquid product, BMPD. The process can be further refined by washing the liquid BMPD with water to remove impurities and then concentrating it to obtain a solid BMPD product with high purity (98-99.9% by weight). []

Q3: What are the advantages of the described method for BMPD synthesis?

A: The research highlights the simplicity and cost-effectiveness of this method for producing BMPD. [] The use of readily available starting materials like BMC and benzoyl chloride, combined with a straightforward reaction procedure, contributes to the method's efficiency. Additionally, the process achieves a high yield of BMPD, making it a desirable approach for industrial applications. []

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